molecular formula C19H24N2O2 B1385015 N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide CAS No. 1020054-24-3

N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide

Cat. No.: B1385015
CAS No.: 1020054-24-3
M. Wt: 312.4 g/mol
InChI Key: XCTCVIJQHTXOCL-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide” is a synthetic organic compound Its structure includes an amino group, a methyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide” typically involves multiple steps:

    Starting Materials: The synthesis might start with 5-amino-2-methylphenol and 2-(tert-butyl)phenol.

    Formation of Intermediate: The phenols can be converted to their respective halides using reagents like thionyl chloride.

    Coupling Reaction: The halides can then undergo a coupling reaction with acetamide under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the phenoxyacetamide moiety.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of polymers, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]ethanamide
  • N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]propionamide

Uniqueness

“N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide” might be unique in its specific combination of functional groups, which could confer distinct chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-9-10-14(20)11-16(13)21-18(22)12-23-17-8-6-5-7-15(17)19(2,3)4/h5-11H,12,20H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTCVIJQHTXOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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